molecular formula C8H3BrF2O4 B13507439 4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

Cat. No.: B13507439
M. Wt: 281.01 g/mol
InChI Key: HBUGKGUCMHVXOC-UHFFFAOYSA-N
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Description

4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves the bromination and fluorination of benzodioxole derivatives. One common method includes the bromination of 2,2-difluoro-1,3-benzodioxole followed by carboxylation. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzodioxoles.

    Oxidation: Formation of benzodioxole quinones.

    Reduction: Formation of benzodioxole hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,2-difluoro-1,3-benzodioxole
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness

4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H3BrF2O4

Molecular Weight

281.01 g/mol

IUPAC Name

4-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H3BrF2O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13)

InChI Key

HBUGKGUCMHVXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)Br)OC(O2)(F)F

Origin of Product

United States

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